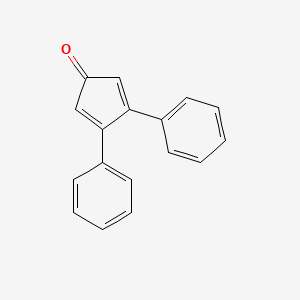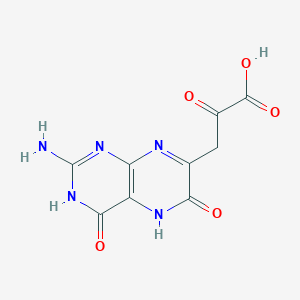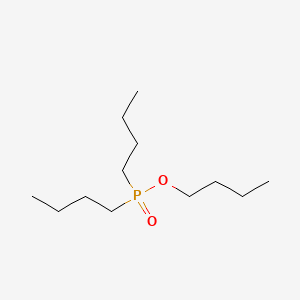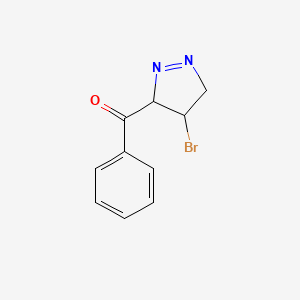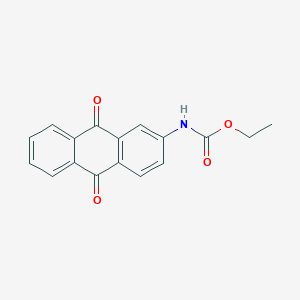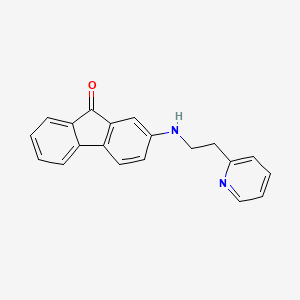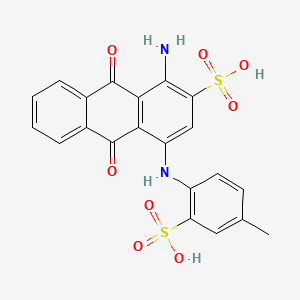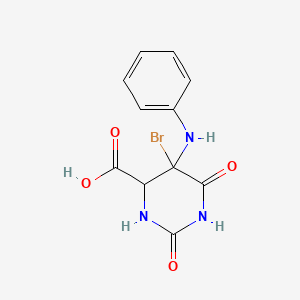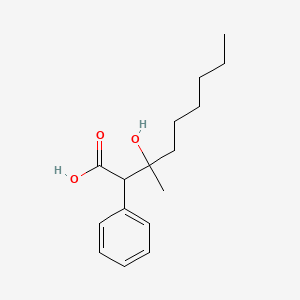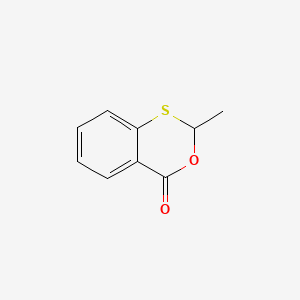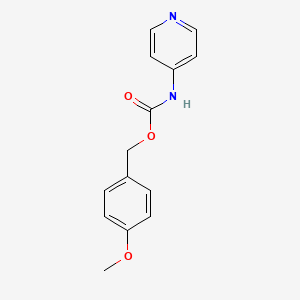
2-(2-Nitrophenyl)-3-pyridin-3-ylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 243176” is a chemical entity that has garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 243176 involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.
Industrial Production Methods
Industrial production of CID 243176 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
CID 243176 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: CID 243176 can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
CID 243176 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which CID 243176 exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This interaction can lead to various downstream effects, depending on the biological context.
類似化合物との比較
Similar Compounds
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of pain and inflammation.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Uniqueness
CID 243176 stands out due to its specific chemical structure, which imparts unique reactivity and interaction profiles compared to similar compounds. This uniqueness makes it a valuable tool in both research and industrial applications .
特性
CAS番号 |
6635-96-7 |
|---|---|
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC名 |
(Z)-2-(2-nitrophenyl)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16(19)20/h1-9H,(H,17,18)/b12-8- |
InChIキー |
HXNNIUXUWWDGKO-WQLSENKSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C(=C/C2=CN=CC=C2)/C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C(=CC2=CN=CC=C2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
